Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: Another bicyclic compound with a similar structure but different ring size.
Methyl 4-aminobicyclo[4.1.0]hexane-1-carboxylate: A compound with a larger bicyclic ring system.
Uniqueness
Methyl 4-aminobicyclo[310]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group. The molecular formula is C8H13NO2 with a molecular weight of 155.19 g/mol. The bicyclic nature contributes to its unique reactivity and interaction capabilities with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors:
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological targets, enhancing its affinity for specific enzymes or receptors.
- Modulation of Enzymatic Activity : Initial studies suggest that this compound may influence enzymatic pathways by acting as an inhibitor or modulator, potentially leading to therapeutic effects in various diseases .
Biological Activity and Case Studies
Research has shown that this compound exhibits significant biological activity across several domains:
1. Neuropharmacology
- A study investigated the effects of similar bicyclic compounds on metabotropic glutamate receptors (mGluRs), indicating that modifications in the bicyclic structure can influence receptor activity and downstream signaling pathways .
- Compounds structurally related to methyl 4-aminobicyclo[3.1.0]hexane have shown selective agonist activity at mGlu2 receptors, suggesting potential applications in treating neurological disorders.
2. Medicinal Chemistry
- The compound has been explored as a precursor for drug development due to its structural features that may enhance bioavailability and efficacy in therapeutic applications.
- Studies suggest that the compound may act on specific pathways involved in pain modulation, inflammation, and metabolic regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar bicyclic compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Different ring size | Varies in reactivity due to ring strain differences |
Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylate | Larger bicyclic structure | May exhibit different biological interactions |
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Octane-based structure | Potentially different pharmacokinetics due to larger size |
This table highlights how the unique bicyclic structure of this compound imparts distinct chemical and biological properties compared to its analogs.
Future Directions in Research
The promising biological activity of this compound warrants further investigation into its pharmacological potential:
- Therapeutic Applications : Future studies should focus on elucidating its mechanisms of action in specific disease models to assess its viability as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Research should explore modifications to the compound's structure to enhance its efficacy and selectivity towards desired biological targets.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
ZVIIBYZHZFJNKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1C2)N |
Origin of Product |
United States |
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